Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
Overview
Description
Peptides like “Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)” are short chains of amino acid monomers linked by peptide bonds. They are typically classified by their size and could play various roles in the human body, including hormone regulation and immune responses.
Synthesis Analysis
Peptides are usually synthesized by coupling the carboxyl group of one amino acid to the amino group of another. This process can be done in a laboratory using solid-phase peptide synthesis (SPPS).Molecular Structure Analysis
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy are often used to determine the 3D structure of peptides.Chemical Reactions Analysis
This involves studying how the peptide reacts with other substances. Techniques such as mass spectrometry can be used to study the chemical reactions involving peptides.Physical And Chemical Properties Analysis
This could involve studying properties such as the peptide’s solubility, stability, and charge. Techniques such as circular dichroism spectroscopy can be used to study the peptide’s secondary structure.Scientific Research Applications
Cyclic Peptides and Drug Design
Cyclic peptides like Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) are notable for their stability and specificity, making them attractive candidates for therapeutic development. Craik et al. (2012) discuss the unique structural and stability advantages of cyclotides, a class of plant-derived cyclic peptides, for drug design. Their inherent stability and potential to be modified for specific targets highlight the utility of cyclic peptides in pharmaceuticals (Craik et al., 2012).
Cyclodextrins in Drug Delivery
Cyclodextrins, cyclic oligosaccharides, though structurally different, share the characteristic cyclic motif with cyclic peptides and have been extensively studied for their ability to enhance drug solubility and stability. They form inclusion complexes with various molecules, improving the solubility and bioavailability of drugs. This property is particularly beneficial for poorly water-soluble drugs, showcasing the potential of cyclic structures in pharmaceutical applications (Kim et al., 2019).
Applications in Molecular Modeling
The study by Zhao et al. (2016) focuses on molecular modeling studies of cyclodextrins, which have contributed significantly to understanding the structural, dynamic, and energetic features of CD systems. This research underscores the importance of cyclic structures in pharmaceutical excipients and drug delivery systems (Zhao et al., 2016).
Safety And Hazards
This would involve studying any potential adverse effects of the peptide. This could be done through preclinical studies in cell cultures and animal models, followed by clinical trials in humans.
Future Directions
This could involve exploring potential therapeutic applications of the peptide, improving methods for peptide synthesis, or studying the peptide’s mechanism of action in more detail.
Please consult with a relevant expert or refer to specific scientific literature for detailed information. It’s important to note that while I strive to provide accurate and timely information, my responses should not be used as a replacement for professional advice.
properties
IUPAC Name |
2-[(2R,5R,8S,11S,14S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N9O8/c1-15-23(41)36-21(14-22(39)40)27(45)37-20(13-16-7-9-17(38)10-8-16)26(44)35-18(5-2-3-11-29)25(43)34-19(24(42)33-15)6-4-12-32-28(30)31/h7-10,15,18-21,38H,2-6,11-14,29H2,1H3,(H,33,42)(H,34,43)(H,35,44)(H,36,41)(H,37,45)(H,39,40)(H4,30,31,32)/t15-,18-,19-,20+,21+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAILKIOFKCFNBU-NVYAHWSDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N9O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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